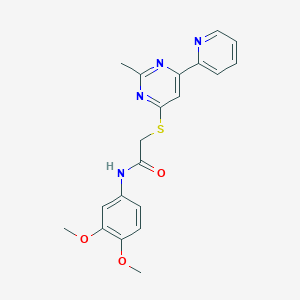

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups, a pyrimidinyl group with a methyl and a pyridinyl substituent, and an acetamide group linked through a sulfur atom.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenylamine and 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol as the primary reactants.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).

Catalysts: A coupling catalyst like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)_2) may be used to facilitate the reaction.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches using the aforementioned synthetic route, with careful control of reaction parameters to ensure product purity and yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Types of Reactions:

Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized products.

Reduction: The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.

Substitution: The thioacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromyl chloride (CrO_2Cl_2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base like triethylamine (Et_3N).

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

Reduction Products: Pyrimidinylamine derivatives.

Substitution Products: Amides, thioamides, and other substituted acetamide derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound is used in the manufacture of advanced materials and as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or therapeutic use.

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)acetamide: Similar structure but lacks the pyrimidinyl and thio groups.

2-((2-Methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide: Similar structure but lacks the phenyl group.

Uniqueness: The presence of both the dimethoxyphenyl and pyrimidinyl groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its similar counterparts.

This detailed overview provides a comprehensive understanding of N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, highlighting its synthesis, reactions, applications, and uniqueness

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, commonly referred to as Epirimil , has garnered attention in pharmacological research for its potential as an anticonvulsant agent. This article delves into the biological activity of Epirimil, highlighting its synthesis, pharmacological properties, and experimental findings.

Synthesis and Structural Analysis

Epirimil is synthesized through a series of chemical reactions involving pyridine and pyrimidine derivatives. The structural characterization includes techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for purity analysis and molecular weight determination.

The molecular formula of Epirimil is C18H22N4O3S with a molecular weight of 382.44 g/mol. The compound features a thioacetamide linkage that is crucial for its biological activity.

Anticonvulsant Activity

Recent studies have indicated that Epirimil exhibits significant anticonvulsant properties. The following key findings summarize its biological activity:

- In Vivo Studies : Epirimil was tested in animal models using the maximal electroshock (MES) test, demonstrating effective seizure protection with an effective dose (ED50) calculated at 10.5 mg/kg and a therapeutic index showing low toxicity (TD50 = 120 mg/kg) .

- Behavioral Assessment : Behavioral tests indicated that Epirimil did not significantly alter the animals' psycho-emotional states or increase anxiety levels, suggesting a favorable safety profile .

- Molecular Docking Studies : Computational analyses revealed that Epirimil has a high affinity for specific anticonvulsant targets, indicating a multifactorial mechanism of action .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Epirimil was assessed to evaluate its drug-likeness:

| Property | Value |

|---|---|

| Lipophilicity (Log P) | 3.36 |

| Molecular Weight | 382.44 g/mol |

| H-bond Acceptors | 6 |

| H-bond Donors | 1 |

| Bioavailability Score | 0.55 |

| CNS Permeability | Yes |

| Toxicity Class | IV (low toxicity) |

These parameters suggest that Epirimil is a viable candidate for further development as an anticonvulsant due to its favorable pharmacokinetic profile .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to Epirimil:

- Anticonvulsant Mechanisms : A study highlighted the role of pyrimidine derivatives in modulating neurotransmitter systems involved in seizure activity, reinforcing the potential of Epirimil as a therapeutic agent .

- Comparative Analysis : In comparison with other anticonvulsants, Epirimil showed superior efficacy in preclinical models, particularly in reducing seizure frequency without significant side effects .

- Future Directions : Ongoing research aims to explore the structure-activity relationship (SAR) of similar compounds to optimize their anticonvulsant properties further .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-14-7-8-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEKYCKLGPEIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.